N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide
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Overview
Description
N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyanomethyl group, a fluorophenoxy group, and an isopropyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under controlled conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a halogenated phenol with a fluorine atom.
Attachment of the isopropyl group: This can be done through alkylation reactions using isopropyl halides.
Formation of the acetamide backbone: The final step involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride to form the acetamide structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(cyanomethyl)-2-(4-fluorophenoxy)-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:
N-(cyanomethyl)-2-(4-chlorophenoxy)-N-(propan-2-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(cyanomethyl)-2-(4-bromophenoxy)-N-(propan-2-yl)acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(4-fluorophenoxy)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-10(2)16(8-7-15)13(17)9-18-12-5-3-11(14)4-6-12/h3-6,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBXZNODJYWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)COC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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